Cas no 65399-01-1 (4-Methylisoindolin-1-one)
4-Methylisoindolin-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-Methylisoindolin-1-one
- 4-Methyl-2,3-dihydro-isoindol-1-one
- 4-methyl-2,3-dihydroisoindol-1-one
- 4-Methylisoindolin-1-on
- AK132209
- KB-39919
- RL04484
- SureCN9475196
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- MDL: MFCD09701276
- Inchi: 1S/C9H9NO/c1-6-3-2-4-7-8(6)5-10-9(7)11/h2-4H,5H2,1H3,(H,10,11)
- InChI Key: BXUBVWIYNGVGNT-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=C(C)C=2CN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
4-Methylisoindolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0292-1g |
4-Methyl-2,3-dihydro-isoindol-1-one |
65399-01-1 | 95% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0292-5g |
4-Methyl-2,3-dihydro-isoindol-1-one |
65399-01-1 | 95% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0292-500mg |
4-Methyl-2,3-dihydro-isoindol-1-one |
65399-01-1 | 95% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0292-250mg |
4-Methyl-2,3-dihydro-isoindol-1-one |
65399-01-1 | 95% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0292-100mg |
4-Methyl-2,3-dihydro-isoindol-1-one |
65399-01-1 | 95% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0292-50mg |
4-Methyl-2,3-dihydro-isoindol-1-one |
65399-01-1 | 95% | 50mg |
992.21CNY | 2021-05-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD253132-100mg |
4-Methylisoindolin-1-one |
65399-01-1 | 95% | 100mg |
¥319.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD253132-250mg |
4-Methylisoindolin-1-one |
65399-01-1 | 95% | 250mg |
¥474.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD253132-1g |
4-Methylisoindolin-1-one |
65399-01-1 | 95% | 1g |
¥1294.0 | 2024-04-18 | |
| TRC | M222903-10mg |
4-Methylisoindolin-1-one |
65399-01-1 | 10mg |
$ 50.00 | 2022-06-04 |
4-Methylisoindolin-1-one Suppliers
4-Methylisoindolin-1-one Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Methylisoindolin-1-one
4-Methylisoindolin-1-one (CAS No. 65399-01-1): A Versatile Intermediate in Modern Chemical Biology
4-Methylisoindolin-1-one, with the chemical identifier CAS No. 65399-01-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and diverse applications. This compound belongs to the isoindoline class, characterized by a nitrogen-containing seven-membered ring system, which makes it a valuable scaffold for the development of pharmaceuticals, agrochemicals, and specialty materials.
The significance of 4-Methylisoindolin-1-one lies in its versatility as an intermediate in organic synthesis. Its molecular structure, featuring a methyl-substituted isoindoline ring, allows for further functionalization, enabling chemists to design and create a wide array of derivatives with tailored properties. These derivatives have found applications in various sectors, including medicinal chemistry, where they serve as building blocks for more complex drug molecules.
In recent years, research into 4-Methylisoindolin-1-one has been particularly driven by its potential in drug discovery. The isoindoline core is known for its ability to mimic natural products and bioactive molecules, making it an attractive candidate for developing new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors, which are implicated in various diseases such as cancer and inflammatory disorders.
One of the most compelling aspects of 4-Methylisoindolin-1-one is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological properties. For example, modifications at the methyl group or the nitrogen atom have been explored to improve solubility, bioavailability, and target specificity. These efforts have led to the discovery of several promising lead compounds that are currently undergoing further investigation.
The synthetic pathways for producing 4-Methylisoindolin-1-one have also seen significant advancements. Modern synthetic methods allow for efficient and scalable production of this compound, making it more accessible for industrial applications. Techniques such as catalytic hydrogenation, cross-coupling reactions, and palladium-catalyzed transformations have been employed to streamline the synthesis process. These innovations not only improve yield but also reduce the environmental impact of production.
The applications of 4-Methylisoindolin-1-one extend beyond pharmaceuticals. In agrochemical research, this compound has been utilized as a precursor for developing novel pesticides and herbicides. Its structural motif is well-suited for designing molecules that can interact with biological targets in pests and weeds, offering a promising alternative to traditional agrochemicals.
In addition to its biological applications, 4-Methylisoindolin-1-one has shown potential in materials science. The compound's ability to form stable complexes with metals and other small molecules makes it useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications, including gas storage and separation technologies.
The future prospects of 4-Methylisoindolin-1-one are bright, with ongoing research focusing on expanding its utility in drug discovery and material science. Advances in computational chemistry and high-throughput screening are expected to accelerate the identification of new derivatives with improved properties. Furthermore, collaborations between academia and industry will likely drive innovation in synthetic methodologies and application development.
In conclusion, 4-Methylisoindolin-1-one (CAS No. 65399-01-1) represents a cornerstone compound in modern chemical biology. Its unique structural features and versatile reactivity make it an indispensable tool for researchers working on pharmaceuticals, agrochemicals, and advanced materials. As our understanding of its properties continues to grow, so too will its impact on scientific innovation across multiple disciplines.
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